2-{[3-(1,4-Diazepan-1-yl)phenyl]amino}-4-[4-methyl-2-(methylamino)-1,3-thiazol-5-yl]pyrimidine-5-carbonitrile
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Overview
Description
2-{[3-(1,4-Diazepan-1-yl)phenyl]amino}-4-[4-methyl-2-(methylamino)-1,3-thiazol-5-yl]pyrimidine-5-carbonitrile is a complex organic compound featuring a unique structure that includes a diazepane ring, a thiazole ring, and a pyrimidine ring. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[3-(1,4-Diazepan-1-yl)phenyl]amino}-4-[4-methyl-2-(methylamino)-1,3-thiazol-5-yl]pyrimidine-5-carbonitrile involves multiple steps, each requiring specific reagents and conditionsCommon reagents used in these reactions include dimethylformamide (DMF), sodium bicarbonate (NaHCO3), and palladium on carbon (Pd/C) for hydrogenation reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis platforms can be employed to streamline the production process and reduce costs.
Chemical Reactions Analysis
Types of Reactions
2-{[3-(1,4-Diazepan-1-yl)phenyl]amino}-4-[4-methyl-2-(methylamino)-1,3-thiazol-5-yl]pyrimidine-5-carbonitrile undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens (Cl2, Br2) or nucleophiles (NH3, OH-).
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution reagents: Halogens (Cl2, Br2), nucleophiles (NH3, OH-)
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction may produce reduced forms of the compound.
Scientific Research Applications
2-{[3-(1,4-Diazepan-1-yl)phenyl]amino}-4-[4-methyl-2-(methylamino)-1,3-thiazol-5-yl]pyrimidine-5-carbonitrile has numerous scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-{[3-(1,4-Diazepan-1-yl)phenyl]amino}-4-[4-methyl-2-(methylamino)-1,3-thiazol-5-yl]pyrimidine-5-carbonitrile involves its interaction with specific molecular targets and pathways. This compound may act by inhibiting certain enzymes or receptors, leading to the modulation of various biological processes. For example, it may inhibit kinases involved in cell signaling pathways, thereby affecting cell proliferation and survival .
Comparison with Similar Compounds
Similar Compounds
- 3-amino-4-(4-(4-dimethylcarbamoyl)phenyl)-1,4-diazepan-1-yl)thieno[2,3-b]pyridine-2-carboxamide
- Imidazole-containing compounds
- 1-Methylpyrazole-4-boronic acid pinacol ester
Uniqueness
2-{[3-(1,4-Diazepan-1-yl)phenyl]amino}-4-[4-methyl-2-(methylamino)-1,3-thiazol-5-yl]pyrimidine-5-carbonitrile is unique due to its combination of a diazepane ring, a thiazole ring, and a pyrimidine ring. This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds. Its potential therapeutic applications and diverse reactivity make it a valuable compound in scientific research and industrial applications.
Properties
Molecular Formula |
C21H24N8S |
---|---|
Molecular Weight |
420.5 g/mol |
IUPAC Name |
2-[3-(1,4-diazepan-1-yl)anilino]-4-[4-methyl-2-(methylamino)-1,3-thiazol-5-yl]pyrimidine-5-carbonitrile |
InChI |
InChI=1S/C21H24N8S/c1-14-19(30-21(23-2)26-14)18-15(12-22)13-25-20(28-18)27-16-5-3-6-17(11-16)29-9-4-7-24-8-10-29/h3,5-6,11,13,24H,4,7-10H2,1-2H3,(H,23,26)(H,25,27,28) |
InChI Key |
BKOYUSKBPMSUBK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=N1)NC)C2=NC(=NC=C2C#N)NC3=CC(=CC=C3)N4CCCNCC4 |
Origin of Product |
United States |
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